molecular formula C8H8N4O B1403407 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 99055-49-9

6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B1403407
CAS No.: 99055-49-9
M. Wt: 176.18 g/mol
InChI Key: VMEJBRIZBKOVPM-UHFFFAOYSA-N
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Description

6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound that belongs to the class of benzotriazines

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,3-benzotriazin-4(3H)-one with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzotriazines.

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-amino-1,2,3-benzotriazin-4(3H)-one: Lacks the methyl group at the 3-position.

    3-methyl-1,2,3-benzotriazin-4(3H)-one: Lacks the amino group at the 6-position.

    1,2,3-benzotriazin-4(3H)-one: Lacks both the amino and methyl groups.

Uniqueness

6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

6-amino-3-methyl-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-8(13)6-4-5(9)2-3-7(6)10-11-12/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEJBRIZBKOVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one
Reactant of Route 5
6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one
Reactant of Route 6
6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

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